molecular formula C19H16N2O4S B2879213 Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate CAS No. 477501-98-7

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate

Cat. No. B2879213
M. Wt: 368.41
InChI Key: DIRWQZKTZPQSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of compounds that are ubiquitous in nature and show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies .


Synthesis Analysis

Benzofuran-3-carboxylate esters, such as Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

Scientific Research Applications

Synthesis and Biological Activities

A significant focus has been on the synthesis of novel compounds with potential biological activities. For instance, the study on the synthesis and antitumor activity of 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives highlights the process of converting ethyl 2-(2,3,5-tri-O-benzoyl-D-ribofuranosyl)selenazole-4-carboxylates through ammonolysis, leading to compounds exhibiting cytotoxicity toward P388 and L1210 cells in culture and effectiveness against Lewis lung carcinoma in mice (Srivastava & Robins, 1983).

Another research describes the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives , presenting a facile synthesis method for these novel compounds via the one-pot reaction, indicating their potential for further biological activity studies (Gao et al., 2011).

Mechanism of Action and Potential Therapeutic Applications

The study on the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media explores the chemical reactions essential for creating bioconjugates, offering insights into how these reactions can be optimized for therapeutic applications, highlighting the stability of EDC in neutral and higher pH regions (Nakajima & Ikada, 1995).

Antiviral and Antibacterial Applications

The synthesis and evaluation of new benzofuran derivatives for their in vitro anti-HIV-1 and HIV-2 activities demonstrate the potential of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates and related compounds in inhibiting HIV replication in cell culture at non-toxic concentrations, showcasing their promise for antiviral therapy (Mubarak et al., 2007).

properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-15(13-10-6-7-11-14(13)25-16)20-19(26)21-17(22)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRWQZKTZPQSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate

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